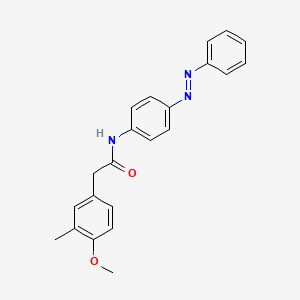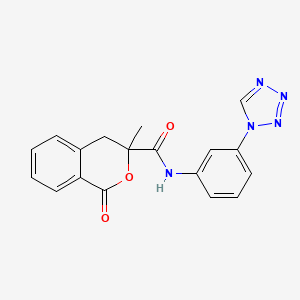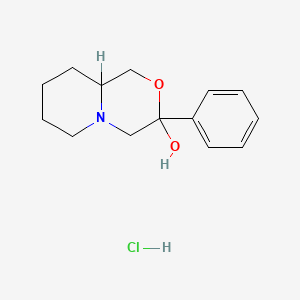
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride is a chemical compound with the molecular formula C14H19NO2·HCl. It is known for its unique structure, which includes a pyrido-oxazine ring system. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride typically involves the reaction of 2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one with various alkyl halides. One common method includes the use of combustion-derived bismuth oxide as a catalyst . The reaction conditions often involve heating the reactants in a suitable solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to produce this compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer . By targeting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one
- Octahydro-3-(4-methoxyphenyl)-pyrido[2,1-c][1,4]oxazin-3-ol hydrochloride
- Octahydro-3-(3-methoxyphenyl)-pyrido[2,1-c][1,4]oxazin-3-ol hydrochloride
Uniqueness
Pyrido(2,1-c)(1,4)oxazin-3-ol, octahydro-3-phenyl-, hydrochloride is unique due to its specific structural features and biological activities. Its ability to inhibit the NF-κB signaling pathway and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
CAS No. |
57661-69-5 |
|---|---|
Molecular Formula |
C14H20ClNO2 |
Molecular Weight |
269.77 g/mol |
IUPAC Name |
3-phenyl-4,6,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazin-3-ol;hydrochloride |
InChI |
InChI=1S/C14H19NO2.ClH/c16-14(12-6-2-1-3-7-12)11-15-9-5-4-8-13(15)10-17-14;/h1-3,6-7,13,16H,4-5,8-11H2;1H |
InChI Key |
RMYHMRZUDAQNFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2CC(OCC2C1)(C3=CC=CC=C3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(E)-2-phenylethenyl]-9H-purin-6-ylamine](/img/structure/B14142232.png)
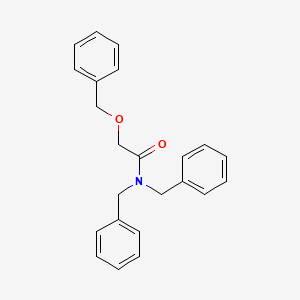
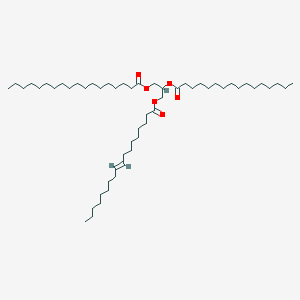
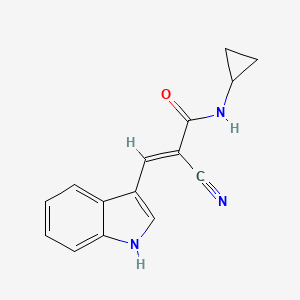
![6-Benzyl-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14142249.png)
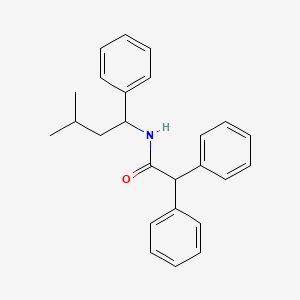
![[3-(Pyridin-4-yl)-1,2-oxazol-5-yl]methanol](/img/structure/B14142263.png)
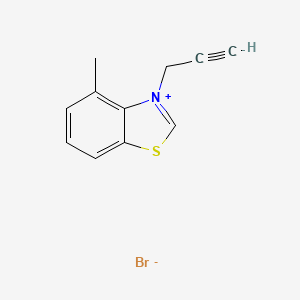
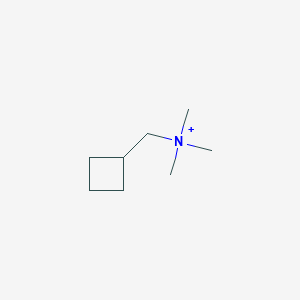
![8-{(2E)-2-[1-(2-bromoethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinyl}-6-hydroxy-3-methyl-7-(1-phenylethyl)-3,7-dihydro-2H-purin-2-one](/img/structure/B14142285.png)

![methyl 4-(4-chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-5-formyl-2-methyl-1H-pyrrole-3-carboxylate](/img/structure/B14142298.png)
